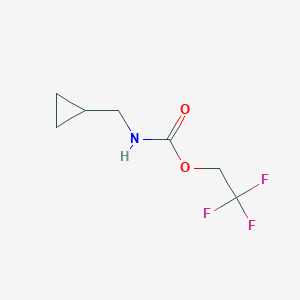
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid
Vue d'ensemble
Description
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a methanesulfonyl group and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid are not available, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid is a solid substance. It has a predicted melting point of 132.18°C and a predicted boiling point of approximately 390.8°C at 760 mmHg. The density is predicted to be approximately 1.4 g/cm3, and the refractive index is predicted to be n20D 1.55 .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid is involved in various chemical syntheses and reactions. For example, it acts as an intermediate in the formation of compounds such as (E)-1-Benzyl-3-(1-iodoethylidene)piperidine through nucleophile-promoted alkyne-iminium ion cyclizations (Arnold et al., 2003). Additionally, its derivatives have been studied for antibacterial properties, as in the case of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (Goueffon et al., 1981).
Catalysis and Reaction Mechanisms
This compound plays a role in catalytic processes and reaction mechanisms. For instance, it is involved in Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, leading to the formation of sulfonylated unsaturated piperidines (Furukawa et al., 2019).
Pharmaceutical Applications
Though excluding information on drug use and dosage, it's worth noting that derivatives of 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid have potential pharmaceutical applications. For example, piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine are being explored for their potential as adhesion molecule inhibitors (Kaneko et al., 2004).
Biochemical and Environmental Research
In biochemical and environmental research, the metabolism of methanesulfonic acid, a related compound, is of interest. It plays a role in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria (Kelly & Murrell, 1999).
Propriétés
IUPAC Name |
3-methyl-1-methylsulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(7(10)11)4-3-5-9(6-8)14(2,12)13/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKHWAZDXGQTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)






![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)

![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)



